molecular formula C10H9NO2 B12880461 (4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde CAS No. 78715-84-1

(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde

Cat. No.: B12880461
CAS No.: 78715-84-1
M. Wt: 175.18 g/mol
InChI Key: TYKIROLHVMZXNY-SECBINFHSA-N
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Description

(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde is a chiral oxazoline derivative that serves as a versatile and valuable building block in synthetic organic chemistry and pharmaceutical research. Its structure incorporates a stereogenic center, making it particularly useful for synthesizing enantiomerically pure compounds. The 4,5-dihydro-1,3-oxazole (oxazoline) ring is a privileged scaffold in medicinal chemistry, known for its ability to act as a ligand in catalytic reactions and as a key component in bioactive molecules . Research into similar oxazoline and 1,3-oxazole-containing compounds has demonstrated their significant potential in drug discovery. For instance, such structures are investigated as inhibitors of Interleukin-1 Receptor-Associated Kinases (IRAK) for the treatment of autoimmune and inflammatory diseases , and as potent apoptosis inducers for developing anticancer agents . Furthermore, the 1,3-oxazole ring is recognized as an effective heme–iron binding group in the design of enzyme inhibitors, such as those targeting cholesterol 24-hydroxylase . This compound is primarily employed as a synthetic intermediate for the development of novel pharmaceutical candidates, chiral ligands for asymmetric synthesis, and in the creation of advanced materials. Its aldehyde functional group allows for further chemical modifications, including condensation reactions and nucleophilic additions, providing researchers with a flexible chiral synthon. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

78715-84-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-6,9H,7H2/t9-/m1/s1

InChI Key

TYKIROLHVMZXNY-SECBINFHSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2)C=O

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-phenylglycinol with glyoxal under acidic conditions to form the oxazole ring. The reaction conditions often require a solvent like ethanol or methanol and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: (S)-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.

    Reduction: (S)-2-Phenyl-4,5-dihydrooxazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-4,5-dihydrooxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The oxazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Oxazoline Ring

(4S)-4-tert-Butyl-2-phenyl-4,5-dihydro-1,3-oxazole Derivatives

  • Example : N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine .
  • Comparison : The tert-butyl group introduces steric bulk, enhancing enantioselectivity in metal-catalyzed reactions. The appended triazine ring improves metal chelation, a feature absent in the target compound. Intramolecular hydrogen bonding (N7–H7···N15) rigidifies the structure, whereas the aldehyde in the target compound may promote dynamic reactivity .

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

  • Example : A bidentate ligand with pyridine and dual isopropyl-oxazoline groups .
  • Comparison : The pyridine backbone enables π-stacking and stronger metal coordination (e.g., with Pd or Cu). The isopropyl groups provide moderate steric hindrance, contrasting with the phenyl group in the target compound. The absence of an aldehyde limits its use in covalent catalysis compared to the target .

Bis-Oxazoline Derivatives

(4S,4′S)-2,2′-(Pentane-3,3′-diyl)bis(4-benzyl-4,5-dihydrooxazole)

  • Example : A bis-oxazoline ligand with a flexible pentane spacer .
  • Comparison : The bis-oxazoline structure allows for tetradentate metal coordination, enhancing complex stability. The benzyl substituents increase hydrophobicity, whereas the target compound’s phenyl and aldehyde groups balance lipophilicity and reactivity .

Carbaldehyde-Containing Heterocycles

N-Substituted Pyrazoline Carbaldehydes

  • Example : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
  • Comparison : Pyrazolines have a six-membered ring with two adjacent nitrogen atoms, differing from oxazolines’ oxygen and nitrogen arrangement. The carbaldehyde group in both compounds enables similar post-functionalization, but the oxazoline’s smaller ring size and electron-rich oxygen influence metal-binding preferences .

Catalytic and Electronic Properties

Compound Name Key Substituents Molecular Weight Catalytic Application Key Feature
(4S)-2-Phenyl-...carbaldehyde Phenyl, aldehyde 203.24* Asymmetric alkylation Aldehyde enables covalent modifications
(4S)-4-tert-Butyl...triazin-3-amine tert-Butyl, triazine 503.53 Metal chelation, asymmetric catalysis Enhanced π-stacking and rigidity
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine Isopropyl, pyridine 301.39 Bidentate ligand for transition metals Pyridine backbone improves coordination
(4S,4′S)-2,2′-(Pentane-3,3′-diyl)bis(4-benzyl-oxazole) Benzyl, bis-oxazoline 390.53 Stabilization of metal complexes Tetradentate coordination capability

*Calculated based on the molecular formula C₁₀H₉NO₂.

  • Electronic Effects : The phenyl group in the target compound provides electron-withdrawing effects, stabilizing metal complexes. In contrast, tert-butyl (electron-donating) and triazine (electron-deficient) groups in related compounds alter redox properties .
  • Steric Effects : The aldehyde’s small size allows greater conformational flexibility compared to bulkier substituents like tert-butyl or benzyl .

Biological Activity

(4S)-2-Phenyl-4,5-dihydro-1,3-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H9_9NO
  • Molecular Weight : 175.184 g/mol
  • CAS Number : 70450-83-8

Biological Activity Overview

Research indicates that compounds similar to (4S)-2-phenyl-4,5-dihydro-1,3-oxazole derivatives exhibit various biological activities, including anticancer properties. The structure of this compound allows it to interact with biological targets effectively.

Anticancer Activity

A significant aspect of the biological activity of this compound relates to its potential as an anticancer agent. Studies have shown that related oxazole derivatives can induce apoptosis in cancer cells.

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of 2-phenyl oxazole derivatives revealed that specific modifications enhance their efficacy as apoptosis inducers. For instance:

  • Compound 1k , a derivative with an EC50_{50} of 270 nM and a GI50_{50} of 229 nM in human colorectal DLD-1 cells, demonstrated significant tumor growth inhibition (63%) in xenograft mouse models at a dose of 50 mg/kg .

The mechanism by which this compound exerts its effects is likely linked to:

  • Caspase Activation : Induction of apoptosis through caspase activation pathways.
  • PARP Cleavage : Involvement in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
  • DNA Damage Response : Inducing DNA laddering indicative of apoptosis .

Comparative Biological Activity Table

CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)Model
Compound 1k27022963DLD-1 Xenograft Mouse Model
(4S)-2-Phenyl-Oxazole DerivativesVariesVariesVariesVaries

Additional Biological Properties

Other studies have explored the broader pharmacological profile of oxazoles:

  • Antimicrobial properties have been noted in certain derivatives.
  • Some compounds exhibit anti-inflammatory effects by modulating cytokine production.

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